2-Hidroxi-4-metoxibenzohidrazida

Descripción general

Descripción

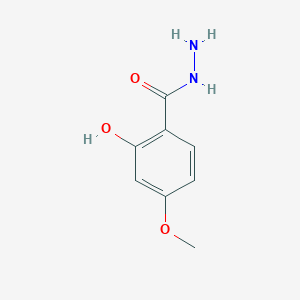

2-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-methoxybenzohydrazide is 1S/C8H10N2O3/c1-13-5-2-3-6 (7 (11)4-5)8 (12)10-9/h2-4,11H,9H2,1H3, (H,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

2-Hydroxy-4-methoxybenzohydrazide is a solid substance . It has a melting point range of 173 - 175°C .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

2-Hidroxi-4-metoxibenzohidrazida: los derivados se han estudiado por su potencial para combatir infecciones microbianas. Han mostrado resultados prometedores en la inhibición del crecimiento de diversas cepas bacterianas y fúngicas a niveles de concentración inhibitoria mínima (MIC). Esta aplicación es crucial en el desarrollo de nuevos antibióticos para abordar la creciente preocupación por las bacterias resistentes a los medicamentos .

Propiedades Antioxidantes

La actividad antioxidante de los compuestos que contienen la porción This compound se ha investigado utilizando métodos como el método de captura de radicales DPPH. Los antioxidantes son importantes para proteger las células del daño causado por los radicales libres, lo cual es un aspecto importante de la investigación para prevenir enfermedades crónicas .

Agentes Antituberculosos

Los derivados de la benzohidrazida, incluida la This compound, se han identificado como posibles agentes antituberculosos. Se han realizado análisis de acoplamiento molecular para comprender su interacción con las proteínas de Mycobacterium tuberculosis, lo cual es vital para desarrollar nuevos tratamientos para la tuberculosis .

Investigación sobre el Cáncer

Las características estructurales de los derivados de la This compound los convierten en candidatos para la investigación del cáncer. Su capacidad para interactuar con varios objetivos biológicos puede conducir al desarrollo de nuevos agentes quimioterapéuticos .

Química Analítica

This compound: tiene aplicaciones en química analítica, particularmente en la determinación gravimétrica del cobre (II). Esta aplicación es importante para el análisis cuantitativo en diversos entornos industriales y ambientales .

Formulación de Protector Solar

Este compuesto se utiliza en productos cosméticos para protección solar como filtro de banda ancha para proteger la piel de la radiación UV dañina. Su capacidad para absorber una amplia gama de luz UV lo convierte en un ingrediente esencial en productos dermatológicos .

Síntesis de Complejos

This compound: se utiliza en la síntesis de ligandos de hidrazona, que pueden formar complejos con metales como el rutenio. Estos complejos tienen aplicaciones potenciales en catálisis y ciencia de materiales .

Estudios Farmacológicos

El compuesto también participa en estudios farmacológicos, particularmente en la cuantificación de sus metabolitos en muestras biológicas. Esto es crucial para comprender la farmacocinética y la toxicología de sustancias relacionadas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-4-methoxybenzohydrazide is the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin and browning of food . Therefore, inhibitors of tyrosinase can be beneficial agents in the cosmetic and pharmaceutical industries .

Mode of Action

2-Hydroxy-4-methoxybenzohydrazide interacts with tyrosinase, inhibiting its activity . The compound has been shown to exhibit strong inhibitory action against tyrosinase, with an IC50 value of 7.57 μM . This inhibitory action is approximately 2.5 times stronger than that of kojic acid, which is used as a positive control . The mechanism of action of 2-Hydroxy-4-methoxybenzohydrazide involves mixed-type inhibition .

Biochemical Pathways

The inhibition of tyrosinase by 2-Hydroxy-4-methoxybenzohydrazide affects the melanin biosynthesis pathway . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production .

Result of Action

The molecular and cellular effects of 2-Hydroxy-4-methoxybenzohydrazide’s action primarily involve the reduction of melanin production. By inhibiting tyrosinase, the compound prevents the biosynthesis of melanin, which can lead to a decrease in skin pigmentation .

Propiedades

IUPAC Name |

2-hydroxy-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRCVWCZLIPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376969 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41697-08-9 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

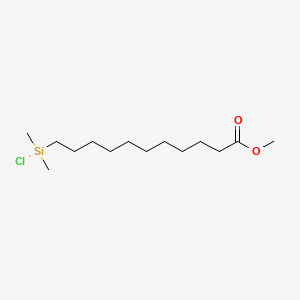

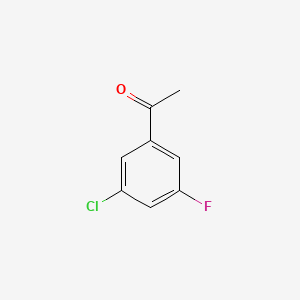

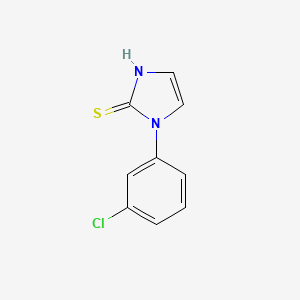

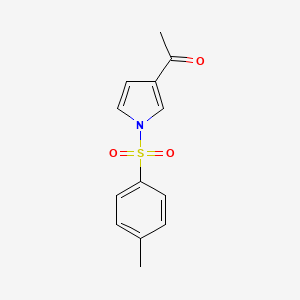

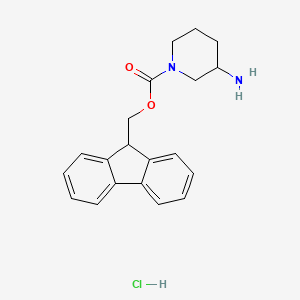

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

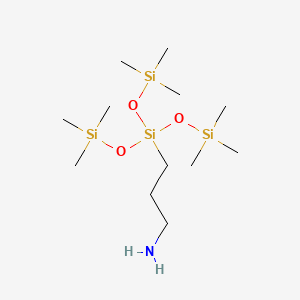

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the mechanism of action of these benzohydrazide derivatives as tyrosinase inhibitors?

A: [Mohammadi-Khanaposhtani et al., 2020] [] investigated the mechanism of action for compound 4d, revealing a mixed type of inhibition. This suggests that 4d interacts with both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the tyrosinase catalytic cycle. Molecular modeling studies further propose that 4d interacts with the copper-histidine complex within the tyrosinase active site. This interaction likely disrupts the enzyme's catalytic activity, ultimately inhibiting melanin production. Further investigations, including enzyme kinetic studies and spectroscopic analyses, are needed to fully elucidate the specific interactions and confirm the proposed mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)